molecular formula C8H9Br2NO B14289353 2,6-Dibromo-4-ethoxyaniline CAS No. 117824-51-8

2,6-Dibromo-4-ethoxyaniline

Cat. No.: B14289353
CAS No.: 117824-51-8
M. Wt: 294.97 g/mol
InChI Key: BPQYLLULCIDZHQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethoxyaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an ethoxy group at the 4 position, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atoms.

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Similar Compounds:

    2,6-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of an ethoxy group.

    2,6-Dibromo-4-phenoxyaniline: Features a phenoxy group in place of the ethoxy group.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s performance.

Properties

117824-51-8

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2,6-dibromo-4-ethoxyaniline

InChI

InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

BPQYLLULCIDZHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

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